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molecular formula C10H12O4 B3065916 1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone CAS No. 65490-08-6

1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone

Cat. No. B3065916
M. Wt: 196.2 g/mol
InChI Key: KVFDJBFPVMQYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946287B2

Procedure details

A mixture of 2,4-dihydroxy acetophenone (2.0 g, 13.2 mmol) and oven-dried potassium carbonate (4.0 g, 30.0 mmol) in dry acetone (30 mL) was stirred for 10 min. Methoxymethylene chloride (MOMCl) (1.62 mL, 17.2 mmol) was added dropwise to the reaction mixture and the mixture was stirred at room temperature for 24 h. Solvent was evaporated under reduced pressure and water (25 mL) was added. The mixture was extracted with chloroform (3×100 mL) and the organic phase was dried over Na2SO4 and evaporated under reduced pressure. The residue was column chromatographed on silica gel eluting with 20% ethyl acetate in hexanes to afford acetophenone 6a (2.2 g, 87% yield) as a very low melting solid. Rf=0.51 (25% EtOAc-hexanes): mp 38-39° C. IR (KBr) 2959, 2829, 1632, 1579, 1504, 1367, 1262, 1142 cm−1; 1H NMR (300 MHz, CDCl3) δ 7.59 (d, J=8.7 Hz, 1H), 6.51 (m, 2H), 5.15 (s, 2H), 3.42 (s, 3H), 2.51 (s, 3H); 13C NMR (75 MHz, CDCl3) δ 202.6, 164.7, 163.4, 132.3, 114.6, 108.0, 103.6, 93.8, 56.2, 26.1; EIMS (m/z, rel intensity) 196 (M+, 100), 181 (6), 164 (9), 151 (32), 137 (24).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:11])=[CH:8][C:9]=1[OH:10])=[O:3].C(=O)([O-])[O-].[K+].[K+].[CH3:18][O:19][CH:20](Cl)Cl>CC(C)=O>[OH:10][C:9]1[CH:8]=[C:7]([O:11][CH2:18][O:19][CH3:20])[CH:6]=[CH:5][C:4]=1[C:2](=[O:3])[CH3:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1O)O
Name
Quantity
4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.62 mL
Type
reactant
Smiles
COC(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated under reduced pressure and water (25 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel eluting with 20% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1=C(C=CC(=C1)OCOC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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